Voclosporin

Description

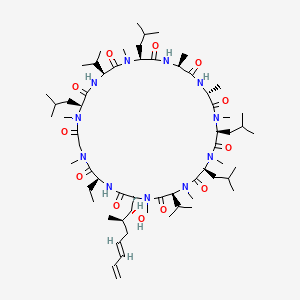

Structure

2D Structure

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICRTLVBTLFLRD-PTWUADNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030488 | |

| Record name | Voclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1214.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

less than 0.1 g/L | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

515814-00-3, 515814-01-4 | |

| Record name | ISA 247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voclosporin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOCLOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>129 | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Voclosporin: A Technical Guide to its Molecular Structure and Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Voclosporin is a novel calcineurin inhibitor (CNI) and a semi-synthetic analogue of cyclosporine A, approved for the treatment of lupus nephritis (LN).[1][2] Its unique structural modification enhances its potency and provides a more predictable pharmacokinetic and pharmacodynamic profile compared to its parent compound.[2][3] This document provides an in-depth overview of the molecular structure of this compound, detailed synthetic pathways, experimental protocols for its preparation and characterization, and its mechanism of action through the calcineurin signaling pathway.

Molecular Structure of this compound

This compound is a cyclic undecapeptide with a molecular formula of C₆₃H₁₁₁N₁₁O₁₂ and a molecular weight of 1214.6 g/mol .[4][5] It is a structural analogue of cyclosporine A, distinguished by a modification at the amino acid-1 residue.[2] This modification involves a single carbon extension with a double bond, which is crucial for its enhanced biological activity.[6]

The molecule exists as a mixture of cis- and trans- geometric isomers at this modified side chain, with the trans-isomer being the more potent and predominant form in the final pharmaceutical product (typically 90-95%).[4] This structural change alters the binding affinity to its target, calcineurin, contributing to its improved immunosuppressive profile.[2][5]

Key Molecular Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆₃H₁₁₁N₁₁O₁₂ | [4][7] |

| Molecular Weight | 1214.6 g/mol | [4][5] |

| CAS Number | 515814-01-4 | [5] |

| Drug Class | Calcineurin Inhibitor, Immunosuppressant | [1][8] |

| Parent Compound | Cyclosporine A | [2] |

| Key Structural Feature | Modified amino acid-1 with an ethyl-diene side chain | [6] |

| Active Isomer | trans-isomer | [4] |

| Protein Binding | Approximately 97% | [2][5] |

Structural Representation

The following diagram illustrates the conceptual relationship between Cyclosporine A and the key modification leading to this compound.

Caption: From Cyclosporine A to this compound.

Synthesis of this compound

This compound is produced via a semi-synthetic pathway starting from the natural product Cyclosporine A, which is accessible through fermentation.[1] The synthesis involves a multi-step process focused on the specific modification of the amino acid-1 side chain.

The general synthetic strategy includes:

-

Protection: The hydroxyl group on the amino acid-1 side chain of Cyclosporine A is protected, typically through acetylation.[1]

-

Oxidative Cleavage: The side chain is cleaved using ozonolysis to yield a key aldehyde intermediate (acetyl CsA aldehyde).[1][9]

-

Side Chain Extension (Homologation): The crucial diene moiety is introduced. This step is stereoselective to favor the desired trans-isomer. Various methods have been described, including reactions with organo-zirconium reagents or Wittig-type reagents.[1]

-

Deprotection: The protecting group (acetyl) is removed under basic conditions to yield the final this compound molecule.[1]

-

Purification: The final product, a mixture of isomers, is purified using semi-preparative High-Pressure Liquid Chromatography (HPLC) to enrich the trans-isomer.[1][6]

Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of this compound.

Caption: Key stages of this compound synthesis.

Summary of Key Reactions

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

| 1 | Acetylation | Acetic anhydride, pyridine, 4-DMAP in DCM | Acetyl Cyclosporine A | [1] |

| 2 | Ozonolysis | Ozone (O₃) | Aldehyde adduct | [1] |

| 3 | Homologation | Propargyltrimethylsilane, bis(cyclopentadienyl)zirconium chloride hydride, silver perchlorate | trans-alkene intermediate | [1] |

| 4 | Deprotection | Base-mediated hydrolysis (e.g., K₂CO₃ in methanol) | This compound (isomer mixture) | [1][6] |

| 5 | Purification | Semi-preparative HPLC (e.g., silica gel with toluene/acetone or toluene/methylisobutylketone mobile phase) | Purified trans-enriched this compound | [1][6][10] |

Experimental Protocols

The following sections provide an overview of the methodologies for the synthesis and analysis of this compound, based on published literature and patents.

General Synthesis Protocol

-

Step 1: Acetylation of Cyclosporine A

-

Dissolve Cyclosporine A in dichloromethane (DCM).

-

Add acetic anhydride, pyridine, and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Work up the reaction mixture by washing with aqueous acid and brine, then dry the organic layer and evaporate the solvent to yield acetyl cyclosporine A.[1]

-

-

Step 2: Ozonolysis

-

Dissolve the acetyl cyclosporine A from the previous step in a suitable solvent (e.g., DCM).

-

Cool the solution to a low temperature (typically -78 °C).

-

Bubble ozone gas through the solution until the starting material is consumed.

-

Quench the reaction with a reducing agent (e.g., dimethyl sulfide) to obtain the aldehyde intermediate.[1]

-

-

Step 3: Homologation to form the Diene

-

This step is critical for establishing the trans-isomer stereochemistry. One reported method involves an organo-zirconium reagent.[11]

-

The aldehyde intermediate is reacted with a reagent like propargyltrimethylsilane and bis(cyclopentadienyl)zirconium chloride hydride in the presence of a catalyst such as silver perchlorate.[1] This reaction homologates the aldehyde to provide the desired trans-alkene.[1]

-

-

Step 4: Deprotection and Purification

-

Dissolve the protected this compound intermediate in a solvent mixture like methanol or tetrahydrofuran.[6]

-

Add a base, such as potassium carbonate, to facilitate the removal of the acetyl protecting group.[6]

-

Monitor the reaction by HPLC. Upon completion, neutralize the mixture and extract the product.

-

Subject the crude product to semi-preparative HPLC for purification and enrichment of the trans-isomer.[1] The mobile phase can consist of solvent mixtures like toluene and acetone or toluene and methylisobutylketone.[6][10]

-

Analytical Characterization

-

High-Pressure Liquid Chromatography (HPLC): Used extensively to monitor reaction progress, determine the purity of intermediates and the final product, and quantify the ratio of cis to trans isomers.[6][10]

-

Mass Spectrometry (MS): Confirms the molecular weight of this compound and its intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Solid-state ¹³C NMR has been used to characterize different crystalline forms of this compound.[10][12]

Mechanism of Action: Calcineurin Signaling Pathway

This compound exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for the activation of T-lymphocytes.[8][13]

-

Complex Formation: Inside the T-cell, this compound binds to the immunophilin cyclophilin A.[4][5]

-

Calcineurin Inhibition: The resulting this compound-cyclophilin A complex binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][5] This binding inhibits the phosphatase activity of calcineurin.[4]

-

NFAT Regulation: Activated calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[13][14] By inhibiting calcineurin, this compound prevents this dephosphorylation.

-

Suppression of Gene Transcription: Phosphorylated NFAT cannot translocate from the cytoplasm into the nucleus.[14] This blockage prevents NFAT from initiating the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[13][14]

-

Immunosuppression: The reduction in IL-2 and other cytokines leads to decreased T-cell activation, proliferation, and overall dampening of the T-cell-mediated immune response that drives inflammation in autoimmune diseases like lupus nephritis.[2][13]

Additionally, this compound has been shown to have a stabilizing effect on podocytes, the specialized cells in the kidney's filtration barrier, which contributes to its efficacy in reducing proteinuria in lupus nephritis.[2][14]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the calcineurin-NFAT signaling pathway.

Caption: this compound inhibits T-cell activation.

References

- 1. This compound: Synthesis and Description_Chemicalbook [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | this compound | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]

- 4. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. This compound | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 9. WO2024157132A1 - Process for the preparation of an intermediate useful for the synthesis of this compound - Google Patents [patents.google.com]

- 10. US20210388027A1 - Solid state forms of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2020082061A1 - Solid state forms of this compound - Google Patents [patents.google.com]

- 13. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

Voclosporin's Binding Affinity to Calcineurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voclosporin is a next-generation calcineurin inhibitor (CNI) that demonstrates a superior binding affinity for calcineurin compared to legacy CNIs like cyclosporine A. This enhanced affinity is attributed to a structural modification at the amino acid-1 position, which optimizes its interaction with the calcineurin-cyclophilin complex. This heightened potency allows for effective immunosuppression at lower doses, potentially leading to a more favorable safety profile. This document provides an in-depth technical overview of this compound's binding affinity to calcineurin, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a structural analog of cyclosporine A, a well-established calcineurin inhibitor.[1][2] Its mechanism of action, like other CNIs, involves the suppression of the adaptive immune response by inhibiting the phosphatase activity of calcineurin.[3][4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[2] The reduction in IL-2 production leads to decreased T-cell proliferation and activation, thereby dampening the immune response.

The key innovation in this compound's design is a modification at the amino acid 1 position, which results in a more potent and predictable inhibition of calcineurin.[1][5] This enhanced potency is a direct result of its improved binding affinity to the active site of calcineurin when complexed with its intracellular receptor, cyclophilin A.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for its target has been quantified through various in vitro assays. The following tables summarize the key quantitative data available, providing a comparative perspective with other calcineurin inhibitors where possible.

| Parameter | This compound | Cyclosporine A | Notes | References |

| Binding to Cyclophilin A (Kd) | 15 ± 4 nM | 36.8 nM | Dissociation constant (Kd) determined by fluorescence spectroscopy. A lower Kd indicates stronger binding. | [6],[7] |

| Immunosuppressive Potency (CE50) | 50 ng/mL | Not directly compared in the same study | Concentration for 50% of maximal effect in an immunosuppressive assay. | [8][9][10] |

| Calcineurin Activity Inhibition (CE50) | 122 ng/mL | Not directly compared in the same study | Concentration for 50% of maximal inhibition of calcineurin phosphatase activity. | [8] |

| Relative Potency | ~4-fold higher than Cyclosporine A | - | Based on in vitro calcineurin inhibition assays. | [10] |

Signaling Pathway and Experimental Workflow Visualizations

Calcineurin-NFAT Signaling Pathway

The following diagram illustrates the calcineurin-NFAT signaling pathway and the point of inhibition by the this compound-cyclophilin A complex.

Caption: Calcineurin-NFAT signaling pathway and this compound's point of inhibition.

Experimental Workflow for Calcineurin Activity Assay

The following diagram outlines the typical workflow for determining the inhibitory effect of this compound on calcineurin phosphatase activity.

Caption: Workflow for a colorimetric calcineurin phosphatase activity assay.

Detailed Experimental Protocols

Determination of this compound Binding to Cyclophilin A by Fluorescence Spectroscopy

This protocol is adapted from standard methods for measuring protein-ligand interactions.[6][7][11]

Objective: To determine the dissociation constant (Kd) of the this compound-cyclophilin A complex.

Materials:

-

Recombinant human cyclophilin A

-

This compound

-

Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)

-

DMSO

-

Spectrofluorometer

-

Cuvette

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of cyclophilin A in the assay buffer to a final concentration of 200 nM.

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in DMSO.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 280 nm (for tryptophan excitation in cyclophilin A) and the emission wavelength to 340 nm.

-

Fill the cuvette with the cyclophilin A solution.

-

Record the initial fluorescence intensity.

-

-

Titration:

-

Add small aliquots of the this compound dilutions to the cuvette containing the cyclophilin A solution.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence intensity after each addition. The final DMSO concentration should be kept constant and low (e.g., <2%).

-

-

Data Analysis:

-

Correct the measured fluorescence intensities for dilution.

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Calcineurin Phosphatase Activity Assay (Colorimetric)

This protocol is based on commercially available kits and established methodologies for measuring calcineurin activity.[12][13][14][15][16]

Objective: To determine the IC50 value of this compound for the inhibition of calcineurin phosphatase activity.

Materials:

-

Recombinant human calcineurin

-

Calmodulin

-

RII phosphopeptide substrate

-

Assay buffer (containing CaCl2, MgCl2, and other components)

-

This compound

-

Malachite Green reagent (for phosphate detection)

-

96-well microplate

-

Plate reader

Procedure:

-

Reagent Preparation:

-

Prepare the 2X calcineurin assay buffer containing calmodulin.

-

Reconstitute the RII phosphopeptide substrate with ultrapure water.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a working solution of calcineurin enzyme in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add the assay buffer to all wells.

-

Add the this compound dilutions to the appropriate wells.

-

Add the calcineurin enzyme solution to all wells except the negative control.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Terminate the reaction by adding the Malachite Green reagent to all wells. This reagent will react with the free phosphate released by the calcineurin activity to produce a color change.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells without enzyme) from all other readings.

-

Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the control (no this compound).

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound's enhanced binding affinity to calcineurin, a result of its unique chemical structure, translates to a more potent and predictable immunosuppressive effect compared to older calcineurin inhibitors. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this next-generation immunosuppressant. The improved pharmacodynamic profile of this compound holds significant promise for the treatment of autoimmune diseases, offering the potential for improved efficacy and a better-tolerated therapeutic option.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]

- 4. This compound [drugcentral.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. abcam.com [abcam.com]

The Trans-Isomer of Voclosporin: A Pharmacological Deep Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of the voclosporin trans-isomer, the more potent and clinically relevant geometric isomer of this novel calcineurin inhibitor. This compound, approved as LUPKYNIS®, is a cornerstone in the treatment of lupus nephritis, offering a refined pharmacological profile compared to its predecessor, cyclosporine A. This document delves into its mechanism of action, comparative potency, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to elucidate these characteristics.

Executive Summary

This compound is a semi-synthetic analog of cyclosporine A, modified at the amino acid-1 position. This structural alteration results in two geometric isomers: a cis-isomer (Z-ISA247) and a trans-isomer (E-ISA247). Early development involved an isomeric mixture, but manufacturing processes were refined to produce the predominantly trans-isomer formulation (90-95%), which exhibits greater immunosuppressive activity.[1][2][3] The enhanced potency of the trans-isomer is attributed to its superior binding affinity to cyclophilin A, the initial step in forming the active drug-protein complex that inhibits calcineurin.[1][4] This guide summarizes the key quantitative data, details the experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.

Mechanism of Action: Calcineurin Inhibition

The immunosuppressive effect of this compound is mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5][6] The trans-isomer of this compound first binds to an intracellular protein, cyclophilin A.[4] This this compound-cyclophilin A complex then binds to calcineurin, sterically blocking its phosphatase activity.[5]

Normally, upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[5] Dephosphorylated NFAT then translocates to the nucleus, where it upregulates the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[5][6] IL-2 is a potent T-cell growth factor, crucial for T-cell proliferation and the amplification of the immune response.

By inhibiting calcineurin, the this compound trans-isomer prevents NFAT dephosphorylation, halting its nuclear translocation and subsequent cytokine gene expression. This blockade of T-cell activation and proliferation is the foundation of its immunosuppressive effect.[5] A secondary, antiproteinuric mechanism involves the stabilization of podocyte actin cytoskeletons in the kidney, also through calcineurin inhibition.[5]

Quantitative Pharmacological Data

The superior potency of the this compound trans-isomer is supported by quantitative data. The approved drug product, LUPKYNIS®, contains 90-95% trans-isomer.[3] Animal studies have confirmed that the predominantly this compound trans-isomer formulation is more potent than a 50:50 mixture of its cis- and trans-isomers.[3]

Comparative Binding Affinity and Potency

The initial and critical step for calcineurin inhibition is the binding of this compound to cyclophilin A (CypA). Fluorescence spectroscopy has been used to determine the dissociation constants (Kd) for this interaction, demonstrating that the trans-isomer (E-ISA247) binds to CypA with approximately four-fold higher affinity than the cis-isomer (Z-ISA247).[1][4] This enhanced binding provides a molecular basis for the greater immunosuppressive efficacy of the trans-isomer.[4] While direct IC50 values for calcineurin inhibition by the purified isomers are not publicly available, in vitro studies on this compound (predominantly trans-isomer) show it to be at least five-fold more potent than cyclosporine A in inhibiting lymphocyte proliferation and cytokine production.[7]

Table 1: Comparative Binding Affinity of this compound Isomers to Cyclophilin A

| Isomer | Alias | Dissociation Constant (Kd) |

|---|---|---|

| trans-Voclosporin | E-ISA247 | 15 nM [1][4] |

| cis-Voclosporin | Z-ISA247 | 61 nM [1][4] |

| Cyclosporine A | CsA | 13 nM[4] |

Table 2: In Vitro Potency of this compound (Predominantly trans-isomer)

| Assay | Parameter | Value | Reference |

|---|---|---|---|

| Calcineurin Inhibition (Human Whole Blood) | IC50 | 120 ng/mL | [8] |

| Calcineurin Inhibition (Healthy Subjects) | CE50 | 78 ng/mL | [8] |

| Lymphocyte Proliferation (Non-human primates) | IC50 | >5-fold lower than Cyclosporine A | [7] |

| T-cell Cytokine Production (Non-human primates) | IC50 | >5-fold lower than Cyclosporine A |[7] |

Pharmacokinetic Profile

The pharmacokinetic profile of this compound (predominantly trans-isomer) has been characterized in healthy subjects and patient populations. It exhibits a predictable pharmacokinetic-pharmacodynamic relationship, which allows for fixed dosing without the need for routine therapeutic drug monitoring.[6][9]

Table 3: Pharmacokinetic Parameters of this compound (trans-isomer)

| Parameter | Value | Conditions / Notes | Reference |

|---|---|---|---|

| Time to Max. Concentration (Tmax) | 1.5 hours | On an empty stomach | [10] |

| Max. Concentration (Cmax) | ~955 ng/mL | [10] | |

| Area Under the Curve (AUC) | ~7693 ng·h/mL | [10] | |

| Apparent Volume of Distribution (Vd/F) | ~2,154 L | Distributes extensively into red blood cells | [10] |

| Plasma Protein Binding | ~97% | [8][10] | |

| Terminal Half-life (t1/2) | ~30 hours | Range: 24.9 to 36.5 hours | [3] |

| Apparent Clearance (CL/F) | 63.6 L/h | [10] | |

| Metabolism | Primarily by CYP3A4 | Major metabolite is ~8-fold less potent | [8][10] |

| Excretion | ~88% in feces, ~2% in urine | |[10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of the this compound trans-isomer.

Isomer Separation and Quantification by HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying the trans- and cis-isomers of this compound from the crude product or formulated drug.[2][11][12]

Objective: To separate and quantify this compound trans-isomer, cis-isomer, and related substances.

Materials:

-

HPLC system with UV detector

-

Inertsil ODS-3 or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Methanol

-

This compound reference standards (trans and cis)

-

Sample dissolved in a suitable diluent (e.g., Methanol)

Protocol:

-

System Preparation: Equilibrate the HPLC system with the mobile phase.

-

Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of Methanol and Acetonitrile (e.g., 45:55 v/v).[12] Filter and degas the mobile phase.

-

Chromatographic Conditions:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for both trans- and cis-voclosporin in the diluent.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a known concentration.

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Quantification: Identify the peaks for the trans- and cis-isomers based on their retention times, as determined from the standard injections. Calculate the concentration of each isomer in the sample by comparing its peak area to the calibration curve.

References

- 1. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]

- 6. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. WO2020082061A1 - Solid state forms of this compound - Google Patents [patents.google.com]

- 12. ijprajournal.com [ijprajournal.com]

Voclosporin's Effect on Podocyte Stabilization: A Technical Guide for Renal Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voclosporin, a novel calcinein inhibitor (CNI), has emerged as a promising therapeutic agent for proteinuric kidney diseases, most notably lupus nephritis. Its mechanism of action extends beyond immunosuppression to direct stabilization of podocytes, the specialized epithelial cells essential for the integrity of the glomerular filtration barrier. This technical guide provides an in-depth exploration of this compound's core effects on podocyte biology, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: The Critical Role of Podocytes and the Impact of this compound

Podocytes are terminally differentiated cells with a complex cytoarchitecture, characterized by interdigitating foot processes that form the slit diaphragm. This structure is crucial for preventing proteinuria, the leakage of albumin and other proteins into the urine. In various renal diseases, including lupus nephritis, podocyte injury leads to foot process effacement, detachment, and apoptosis, resulting in a compromised filtration barrier and progressive kidney damage.

This compound exerts a dual mechanism of action: it suppresses the immune system by inhibiting T-cell activation and directly protects podocytes, thereby reducing proteinuria.[1][2] This direct effect on podocytes is a key differentiator from other immunosuppressive therapies and forms the central focus of this guide.

Mechanism of Action: Stabilizing the Podocyte Actin Cytoskeleton

This compound's primary mode of action in podocytes is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3]

Signaling Pathway of this compound-Mediated Podocyte Stabilization

Caption: this compound inhibits calcineurin, preventing synaptopodin dephosphorylation and subsequent degradation, which stabilizes the podocyte actin cytoskeleton.

By forming a complex with cyclophilin A, this compound potently inhibits calcineurin's phosphatase activity.[4] One of the key substrates of calcineurin in podocytes is synaptopodin, an actin-associated protein crucial for maintaining the structure of the foot processes.[3]

Under pathogenic conditions, activated calcineurin dephosphorylates synaptopodin. This dephosphorylation marks synaptopodin for degradation by the protease cathepsin L.[5] The loss of synaptopodin leads to disorganization of the actin cytoskeleton, foot process effacement, and proteinuria.

This compound's inhibition of calcineurin prevents the dephosphorylation of synaptopodin. Phosphorylated synaptopodin is protected from degradation and continues to stabilize the actin cytoskeleton, thereby preserving the integrity of the podocyte foot processes and the glomerular filtration barrier.[4][5]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in stabilizing podocytes has been demonstrated in both preclinical models and clinical trials.

Preclinical Data: Streptozotocin-Induced Diabetic Nephropathy Rat Model

A study utilizing a streptozotocin-induced diabetic nephropathy rat model provided key quantitative insights into this compound's effects on podocyte-related markers.[1]

| Parameter | Normal Control | Diabetic Control | Diabetic + this compound (5.0 mg/kg) |

| Renal Cortical Calcineurin Expression (fold change vs. Normal) | 1.0 | 3.5 | 1.75 |

| Glomerular WT-1 Expression (marker of podocyte number) | Baseline | Decreased | Fall in expression blocked |

| Glomerular Synaptopodin Expression | Baseline | Decreased | Fall in expression blocked |

Data summarized from a preclinical study in a rat model of diabetic nephropathy.[1]

These findings demonstrate that this compound treatment significantly reduces the diabetes-induced upregulation of calcineurin and prevents the loss of podocyte number (as indicated by WT-1 expression) and the key stabilizing protein, synaptopodin.[1]

Clinical Data: The AURORA Clinical Trial Program

The AURORA Phase 3 clinical trial and its extension study (AURORA 2) evaluated the efficacy and safety of this compound in patients with lupus nephritis. A sub-study of these trials included repeat kidney biopsies to assess histological changes.[6][7]

| Histological Parameter | This compound + MMF + Steroids | Placebo + MMF + Steroids |

| Change in Activity Score (Baseline to ~18 months) | Improved | Improved |

| Change in Chronicity Index (Baseline to ~18 months) | Stable | Stable |

| Complete Renal Response (CRR) at 1 Year (AURORA 1) | 41% | 23% |

| Urine Protein-to-Creatinine Ratio (UPCR) ≤ 0.5 mg/mg at 1 Year | Significantly Higher | Significantly Lower |

Data from the AURORA 1 and AURORA 2 kidney biopsy sub-study.[6][7]

The biopsy sub-study, although based on a small number of patients, showed that treatment with this compound was not associated with chronic kidney injury and resulted in improved histologic activity scores, comparable to the standard of care alone.[6] The overall clinical trial data demonstrated a significantly higher complete renal response rate and a more rapid and sustained reduction in proteinuria in patients treated with this compound, further supporting its podocyte-protective effects.[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in renal research investigating the effects of calcineurin inhibitors on podocyte stabilization.

Immunofluorescence Staining for Podocyte-Specific Proteins (Synaptopodin and Nephrin)

Experimental Workflow for Immunofluorescence Staining

Caption: A stepwise workflow for immunofluorescence staining to visualize podocyte proteins.

Protocol:

-

Tissue Preparation:

-

For frozen sections, embed kidney tissue in optimal cutting temperature (OCT) compound and freeze. Cut 4-5 µm sections using a cryostat.

-

For cultured podocytes, grow cells on glass coverslips to the desired confluency.

-

-

Fixation:

-

Fix tissue sections or cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum, 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies (e.g., rabbit anti-synaptopodin, mouse anti-nephrin) in blocking buffer according to the manufacturer's instructions.

-

Incubate sections/cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash three times with PBS for 5 minutes each.

-

Dilute fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) in blocking buffer.

-

Incubate sections/cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash three times with PBS for 5 minutes each.

-

Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image using a confocal microscope.

-

Western Blotting for Quantification of Podocyte Proteins

Protocol:

-

Protein Extraction:

-

Homogenize kidney cortical tissue or lyse cultured podocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-synaptopodin, anti-nephrin, anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis of Podocytes

Protocol:

-

Tissue Fixation:

-

Immediately fix small pieces of kidney cortex (approx. 1 mm³) in a primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for at least 2 hours at 4°C.

-

-

Post-fixation and Staining:

-

Rinse the tissue in buffer and post-fix in 1% osmium tetroxide for 1-2 hours.

-

Stain en bloc with uranyl acetate to enhance contrast.

-

-

Dehydration and Embedding:

-

Dehydrate the tissue through a graded series of ethanol concentrations.

-

Infiltrate and embed the tissue in an epoxy resin.

-

-

Sectioning:

-

Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue to identify glomeruli.

-

Cut ultrathin sections (60-90 nm) from selected areas using an ultramicrotome.

-

-

Imaging:

-

Mount the ultrathin sections on copper grids.

-

Stain with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope to assess podocyte foot process effacement and other ultrastructural changes.

-

Conclusion and Future Directions

This compound's dual mechanism of action, combining immunosuppression with direct podocyte stabilization, represents a significant advancement in the treatment of proteinuric kidney diseases. The data presented in this guide underscore its ability to preserve the integrity of the glomerular filtration barrier by preventing the degradation of key structural proteins within podocytes.

Future research should focus on further elucidating the downstream signaling pathways affected by synaptopodin stabilization and exploring the long-term impact of this compound on podocyte health and kidney function. The development of more specific and sensitive biomarkers of podocyte injury will also be crucial for monitoring treatment response and optimizing therapeutic strategies. The experimental protocols detailed herein provide a robust framework for conducting such investigations and advancing our understanding of this promising therapeutic agent.

References

- 1. ETD | Efficacy of this compound in Maintaining Podocyte Function and Viability in a Rat Streptozotocin Model of Diabetic Nephropathy | ID: h128ng27g | Emory Theses and Dissertations [etd.library.emory.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing preparation of renal biopsy specimens for TEM: a time-efficient approach to rapid diagnosis of kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Microscopic Techniques for Podocyte Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurinia Pharmaceuticals Announces Kidney Biopsies Sub-study Data from the LUPKYNIS® (this compound) AURORA 2 Clinical Trial Presented at Congress of Clinical Rheumatology East Conference | Aurinia Pharmaceuticals Inc. (AUPH) [auriniapharma.com]

- 7. Effect of Long-Term this compound Treatment on Renal Histology in Patients With Active Lupus Nephritis With Repeat Renal Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Voclosporin in Inhibiting Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which voclosporin, a novel calcineurin inhibitor, exerts its immunosuppressive effects through the inhibition of cytokine production. This document details the core signaling pathways involved, presents available data on its inhibitory effects, and outlines key experimental protocols for assessing its activity.

Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

This compound is a structural analogue of cyclosporine A with a modification at the amino acid-1 position, which enhances its pharmacological properties.[1][2] Its primary mechanism of action involves the suppression of T-cell activation and subsequent cytokine production by inhibiting the calcineurin-NFAT signaling pathway.[2][3][4]

Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase.[2][5] this compound first binds to an intracellular immunophilin called cyclophilin A.[4][5] The resulting this compound-cyclophilin A complex then binds to calcineurin, inhibiting its phosphatase activity.[4][5]

This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][5] In its phosphorylated state, NFAT resides in the cytoplasm. Calcineurin-mediated dephosphorylation is essential for its translocation into the nucleus. By blocking this step, this compound ensures NFAT remains in the cytoplasm, thereby preventing it from activating the transcription of genes encoding a variety of pro-inflammatory and immunomodulatory cytokines.[2][5]

Quantitative Analysis of Cytokine Inhibition

This compound has been demonstrated to be a potent inhibitor of T-cell cytokine production.[3][6][7] In vitro studies have shown that this compound effectively reduces the secretion of multiple Th1, Th2, and Th17 cytokines.[3] While it is established that this compound is more potent than its predecessor, cyclosporine, with some reports suggesting at least five-fold lower IC50 values for T-cell cytokine production, specific IC50 values for individual cytokines are not consistently reported in publicly available literature.[6]

The table below summarizes the qualitative and available quantitative findings on this compound's inhibitory effects on key cytokines.

| Cytokine | Cell Type | Method | Result | Reference |

| IL-2, IFN-γ, TNF-α, IL-4, IL-5, IL-9, IL-13, IL-17A, IL-17F, IL-10, IL-22 | Human CD4+ T lymphocytes | Multiplex immunoassay & qPCR | Markedly reduced secretion and transcription | [7] |

| Th1, Th2, and Th17 cytokines | Purified human T cells | Cytokine testing services | Dose-dependent reduction in secretion (0.1 to 100 nM) | [3] |

| IL-17 | Purified human T cells | Cytokine testing services | Reduced up to 20.5-fold at 100 nM | [8] |

| IL-23 | Purified human T cells | Cytokine testing services | Completely inhibited at 100 nM | [8] |

| T-cell cytokines | Not specified | In vitro assays | At least five-fold lower IC50 values than cyclosporine | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's effect on cytokine production.

In Vitro T-Cell Stimulation and Cytokine Production Assay

This protocol is designed to assess the in vitro efficacy of this compound in inhibiting cytokine production from stimulated human T-cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

T-cell purification kit (e.g., Pan T-Cell Isolation Kit)

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Anti-human CD3 and anti-human CD28 antibodies

-

96-well cell culture plates

-

Cytokine quantification assay kits (e.g., ELISA or multiplex bead-based immunoassay)

Procedure:

-

Isolation of T-Cells:

-

Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

-

Purify T-cells from the PBMC population using a negative selection kit according to the manufacturer's instructions. This minimizes non-specific T-cell activation.

-

-

Cell Culture and this compound Treatment:

-

Resuspend the purified T-cells in complete RPMI-1640 medium.

-

Plate the T-cells in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Add this compound to the wells at a range of concentrations (e.g., 0.1 nM to 100 nM) to determine a dose-response curve. Include a vehicle control (solvent only).

-

-

T-Cell Stimulation:

-

Add anti-human CD3 and anti-human CD28 antibodies to the wells at pre-optimized concentrations to stimulate T-cell activation.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.

-

-

Cytokine Analysis:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatants.

-

Measure the concentrations of desired cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using ELISA or a multiplex bead-based immunoassay, following the manufacturer's protocols.

-

NFAT Nuclear Translocation Assay

This assay directly assesses the ability of this compound to prevent the nuclear translocation of NFAT, a key step in its mechanism of action.

Materials:

-

Jurkat T-cells (or other suitable T-cell line)

-

This compound

-

PMA (phorbol 12-myristate 13-acetate) and ionomycin (for T-cell stimulation)

-

Nuclear and cytoplasmic extraction kit

-

Western blotting reagents (primary antibody against NFAT, secondary HRP-conjugated antibody, chemiluminescence substrate)

-

SDS-PAGE gels and transfer membranes

Procedure:

-

Cell Treatment and Stimulation:

-

Culture Jurkat T-cells in appropriate media.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with PMA and ionomycin to induce NFAT activation and nuclear translocation.

-

-

Cell Fractionation:

-

Following stimulation, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. This will separate the nuclear proteins from the cytoplasmic proteins.

-

-

Western Blotting:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for NFAT.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Analysis:

-

Compare the intensity of the NFAT band in the nuclear fractions of this compound-treated cells to that of the stimulated, untreated control cells. A decrease in the nuclear NFAT signal in the presence of this compound indicates inhibition of nuclear translocation.

-

Conclusion

This compound effectively inhibits the production of a broad range of T-cell-derived cytokines by targeting the calcineurin-NFAT signaling pathway. Its enhanced potency allows for effective immunosuppression, which is fundamental to its therapeutic role in autoimmune diseases such as lupus nephritis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other immunomodulatory compounds. Further research to delineate precise IC50 values for specific cytokines will be valuable in refining our understanding of its immunopharmacological profile.

References

- 1. LX211 (this compound) suppresses experimental uveitis and inhibits human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. LX211 (this compound) Suppresses Experimental Uveitis and Inhibits Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

Investigating the Antiviral Effects of Voclosporin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin is a novel calcineurin inhibitor (CNI) and a structural analog of cyclosporine A, engineered for a more predictable pharmacokinetic/pharmacodynamic profile and increased potency.[1] While primarily approved for the treatment of lupus nephritis (LN), an autoimmune condition, a growing body of preclinical and clinical evidence suggests that this compound possesses antiviral properties, particularly against SARS-CoV-2.[2][3] This technical guide provides an in-depth overview of the current research into the antiviral effects of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, and outlining the experimental protocols used in this research.

Core Mechanism of Action: Calcineurin and Cyclophilin Inhibition

This compound's primary mechanism of action is the inhibition of calcineurin, a calcium-dependent protein phosphatase crucial for T-cell activation.[4] By forming a complex with an intracellular protein called cyclophilin A, this compound binds to and inhibits calcineurin.[2] This action blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[4] Preventing NFAT's translocation into the nucleus suppresses the transcription of various pro-inflammatory cytokines, including Interleukin-2 (IL-2), thereby dampening the T-cell-mediated immune response.[1][4]

The antiviral activity of this compound and other cyclophilin-binding CNIs is believed to stem from this interaction with cyclophilin.[2] Cyclophilins are host cell proteins that can be co-opted by a variety of viruses, including coronaviruses, to aid in their replication process.[2] By inhibiting cyclophilin, this compound is thought to interfere with a critical host-virus interaction necessary for viral propagation.[2] This mechanism is distinct from that of other CNIs like tacrolimus, which bind to a different immunophilin (FK-binding proteins) to inhibit calcineurin.[2]

Preclinical Evidence: In Vitro Antiviral Activity

In vitro studies have been crucial in establishing the direct antiviral potential of this compound against SARS-CoV-2. These experiments consistently show that this compound inhibits viral replication more potently than other calcineurin inhibitors.

Quantitative Data Summary: In Vitro Studies

| Compound | Comparison | Finding | Cell Line | Reference |

| This compound | vs. Tacrolimus | Inhibited SARS-CoV-2 replication at an 8-fold lower concentration. | Not Specified | [5] |

| This compound | vs. Cyclosporine A | ~10-fold more potent antiviral effect against SARS-CoV-2. | Not Specified | [2] |

| This compound | vs. Norovirus | 3 to 4-fold more potent activity than Cyclosporine A. | Not Specified | [2] |

| This compound | vs. CsA & Tacrolimus | >1.5 log reduction in SARS-CoV-2 progeny at 3.2 µM. | Calu-3 | [6] |

| Cyclosporine A | vs. VCS & Tacrolimus | ~0.5 log reduction in SARS-CoV-2 progeny at 3.2 µM. | Calu-3 | [6] |

| Tacrolimus | vs. VCS & CsA | ~0.5 log reduction in SARS-CoV-2 progeny at 3.2 µM. | Calu-3 | [6] |

Experimental Protocols: In Vitro Assays

1. Viral Progeny Yield Reduction Assay in Calu-3 Cells [6]

-

Objective: To quantify the effect of pure compounds of this compound (VCS), Cyclosporine A (CsA), and Tacrolimus (TAC) on the production of infectious SARS-CoV-2 particles.

-

Cell Line: Human lung epithelial cells (Calu-3), which are a relevant model for respiratory virus infection.

-

Methodology:

-

Labware: To circumvent issues with the compound binding to plastic, all experiments were conducted using glass labware.[6][7]

-

Cell Culture: Calu-3 cells were cultured in glass containers until confluent.

-

Treatment: Cells were pre-incubated with specified concentrations of pure this compound, CsA, Tacrolimus, or Remdesivir (as a positive control).

-

Infection: Following pre-incubation, cells were infected with SARS-CoV-2.

-

Incubation: The infected cells were incubated for 24 hours in a medium containing the respective drug.

-

Quantification: Supernatants were collected, and the amount of infectious viral progeny was quantified using a plaque assay on Vero E6 cells.

-

Cytotoxicity: A parallel assay was run on mock-infected cells treated with the compounds to assess cell viability and ensure the observed antiviral effect was not due to toxicity.[6]

-

2. Cytopathic Effect (CPE) Reduction Assay [7][8]

-

Objective: To determine the concentration at which pharmaceutical formulations of immunosuppressive drugs inhibit the virus-induced killing of cells.

-

Cell Line: Vero E6 cells.

-

Methodology:

-

Drug Preparation: Two-fold serial dilutions of the pharmaceutical formulations (e.g., this compound capsules, placebo capsules) were prepared.

-

Cell Treatment: Vero E6 cells were pre-incubated with the drug dilutions.

-

Infection: Cells were then infected with SARS-CoV-2 and maintained in a medium containing the drug.

-

Incubation: The plates were incubated for 3 days.

-

Measurement: Cell viability was measured using a colorimetric assay (e.g., MTS or MTT assay) to quantify the cytopathic effect. The 50% effective concentration (EC50) was then calculated.

-

Cytotoxicity Control: Mock-infected cells were treated in parallel to determine the 50% cytotoxic concentration (CC50).[8]

-

Clinical Evidence: this compound in Immunocompromised Patients

The antiviral potential of this compound has been investigated in immunocompromised patient populations, who are at high risk for severe and prolonged viral infections.

The VOCOVID Trial in Kidney Transplant Recipients (KTRs)

The VOCOVID study was a proof-of-concept trial designed to evaluate the antiviral effect of this compound in kidney transplant recipients (KTRs) with mild to moderate COVID-19.[2]

| Metric | This compound Group | Tacrolimus Group | P-value | Reference |

| Median Time to Viral Clearance | 12 days (IQR 8–28) | 12 days (IQR 4–16) | Not Significant | [2][9] |

| Viral Load Drop (ΔCt) | 7.7 (3.4–10.7) | 2.7 (2.0-4.3) | 0.035 | [2][9] |

Note: The significant drop in viral load for the this compound group was observed when trough concentrations were on target (30-60 ng/ml).[2][10]

-

Study Design: A prospective, randomized, open-label, proof-of-concept study.[2][9]

-

Participants: 20 KTRs on stable tacrolimus-based immunosuppression who tested positive for SARS-CoV-2 with mild to moderate symptoms.[2]

-

Intervention: Patients were randomized 1:1 to either continue their tacrolimus-based regimen or switch to this compound. The treatment duration was 56 days.[2][5]

-

Primary Endpoint: Time to clearance of SARS-CoV-2, as measured by quantitative reverse transcription PCR (qRT-PCR) from nasopharyngeal swabs.[5]

-

Key Assessments: In addition to viral load, the study assessed clinical recovery time, safety, and tolerability. Pharmacokinetic analyses were performed to correlate drug trough levels with viral load changes.[2][5]

Post Hoc Analysis of Lupus Nephritis (LN) Patients

Further evidence comes from a post hoc analysis of SARS-CoV-2 infections in patients from a large clinical trial for lupus nephritis (AURORA-2), which was conducted during the COVID-19 pandemic.[2]

| Metric | This compound Group (n=116) | Placebo Group (n=100) | Relative Risk (95% CI) | Reference |

| SARS-CoV-2 Infection Rate | 6% (7 patients) | 12% (12 patients) | 1.4 (0.97–2.06) | [2][9] |

| Death from Severe COVID-19 | 0% (0 patients) | 3% (3 patients) | 2.2 (1.90–2.54) | [2][9] |

-

Study Design: A post hoc analysis of data from a randomized, placebo-controlled clinical trial.[2][9]

-

Participants: 216 patients with active lupus nephritis receiving standard-of-care immunosuppression (mycophenolate mofetil and corticosteroids).[2]

-

Intervention: Patients were randomly assigned to receive either add-on this compound or a placebo.[2]

-

Analysis: The rates of confirmed SARS-CoV-2 infection and related outcomes, including mortality, were retrospectively compared between the two treatment arms.[2]

Conclusion

The available evidence indicates that this compound exhibits a significant antiviral effect, particularly against SARS-CoV-2. This activity is supported by both in vitro data demonstrating potent inhibition of viral replication and clinical data suggesting a beneficial role in immunocompromised patients.[2][6] Preclinical studies show this compound is a more potent inhibitor of SARS-CoV-2 than older CNIs like cyclosporine and tacrolimus.[2][6] In a clinical setting with kidney transplant recipients, on-target levels of this compound were associated with a significantly greater reduction in SARS-CoV-2 viral load compared to tacrolimus.[2][9] Furthermore, in a cohort of lupus nephritis patients, those receiving this compound had a lower incidence of SARS-CoV-2 infection and no COVID-19-related deaths compared to the placebo group.[2][9] The proposed mechanism, inhibition of host cyclophilin pathways essential for viral replication, provides a strong rationale for these findings. These results warrant further investigation to fully establish the clinical utility of this compound as a therapeutic agent that provides both immunosuppression and antiviral protection.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and the Antiviral Effect Against SARS-CoV-2 in Immunocompromised Kidney Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. | BioWorld [bioworld.com]

- 6. The Cyclophilin-Dependent Calcineurin Inhibitor this compound Inhibits SARS-CoV-2 Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers Publishing Partnerships | The Cyclophilin-Dependent Calcineurin Inhibitor this compound Inhibits SARS-CoV-2 Replication in Cell Culture [frontierspartnerships.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound and the Antiviral Effect Against SARS-CoV-2 in Immunocompromised Kidney Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Core Interaction: A Technical Guide to Voclosporin and Cyclophilin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interaction between voclosporin, a novel calcineurin inhibitor, and its intracellular receptor, cyclophilin A (CypA). Understanding this primary binding event is fundamental to comprehending this compound's mechanism of action and its downstream immunosuppressive effects. This document summarizes key quantitative data, details the experimental protocols used to derive this data, and visualizes the critical signaling pathways involved.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound to cyclophilin A is a critical determinant of its potency as a calcineurin inhibitor. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating a stronger binding interaction. This compound, also known as E-ISA247, demonstrates a high affinity for cyclophilin A, comparable to that of cyclosporin A (CsA).[1] The binding affinities of this compound and related compounds to cyclophilin A have been determined using fluorescence spectroscopy.[1]

| Compound | Dissociation Constant (Kd) [nM] |

| This compound (E-ISA247) | 15 ± 4 |

| Z-ISA247 (stereoisomer) | 61 ± 9 |

| Cyclosporin A (CsA) | 13 ± 4 |

Table 1: Binding affinities of this compound and related compounds to Cyclophilin A. Data sourced from Gallay et al. (2011).[1]

The data clearly indicates that this compound binds to cyclophilin A with high affinity, nearly identical to that of cyclosporine A.[1] Its stereoisomer, Z-ISA247, exhibits a significantly weaker interaction, with a fourfold higher dissociation constant.[1] This difference in binding affinity is attributed to superior van der Waals contacts between this compound's unique side chain and cyclophilin A.[1][2]

Experimental Protocol: Fluorescence Titration Assay

The binding affinities presented above were determined using a fluorescence titration assay. This method leverages the intrinsic fluorescence of cyclophilin A, which changes upon ligand binding.

2.1. Protein Production and Purification:

-

The gene for human cyclophilin A was inserted into a pET21a plasmid and overexpressed in Escherichia coli BL21 (DE3) cells.[1]

-

A 20-liter culture was grown in Luria-Bertani (LB) medium at 303 K.[1]

-

Protein expression was induced at an optical density at 600 nm of 0.6 by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1]

-

Cells were harvested after 6 hours.[1]

-

The biomass was resuspended in a lysis buffer containing 50 mM MES pH 6.5, 10% saccharose, 5% glycerol, 10 mM MgCl₂, 5 mM TCEP, 0.02% NaN₃, DNase I, and a protease-inhibitor cocktail.[1]

2.2. Fluorescence Measurements:

-

Fluorescence measurements were performed on an SLM-Aminco 8100 double-grating spectrofluorometer.[1]

-

The intrinsic fluorescence of cyclophilin A's single tryptophan residue was excited at a wavelength of 280 nm, and the emission was detected at 340 nm.[1]

-

The equilibrium dissociation constant (Kd) was determined by titrating a 200 nM solution of cyclophilin A in 10 mM HEPES pH 7.4, 150 mM NaCl with aliquots of this compound, Z-ISA247, or CsA dissolved in DMSO.[1]

-

The final DMSO concentration was kept constant at 1.7%.[1]

-

The resulting fluorescence intensities were measured after each addition and the data was fitted to a sigmoidal curve to determine the Kd.[1][3]

Mechanism of Action: The Signaling Pathway

The interaction between this compound and cyclophilin A is the initiating step in a signaling cascade that ultimately leads to immunosuppression. This is achieved through the inhibition of calcineurin, a calcium-dependent phosphatase.[1][4]

-

Complex Formation: this compound, a cyclic undecapeptide, readily enters T-lymphocytes and binds to its cytosolic receptor, cyclophilin A, forming a stable heterodimeric complex.[4][5]

-

Calcineurin Inhibition: The this compound-cyclophilin A complex then binds to and inhibits the enzymatic activity of calcineurin.[1][4] The structural modification at the amino acid-1 position of this compound is thought to alter the binding interface with calcineurin, leading to potent inhibition.[4][6]

-

NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[4][7] By inhibiting calcineurin, the this compound-cyclophilin A complex prevents the dephosphorylation of NFAT.[4][8]

-

Inhibition of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.[1]

-

Suppression of Cytokine Gene Transcription: Consequently, NFAT is unable to activate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[7][9]

-

Immunosuppression: The blockage of IL-2 production leads to a reduction in T-cell proliferation and activation, resulting in the desired immunosuppressive effect.[5][9]

Conclusion

The high-affinity interaction between this compound and cyclophilin A is the cornerstone of its mechanism of action. This binding event initiates a cascade that leads to potent and specific inhibition of calcineurin, ultimately resulting in the suppression of T-cell mediated immune responses. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of immunosuppressive therapies.

References

- 1. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral this compound: novel calcineurin inhibitor for treatment of noninfectious uveitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Voclosporin in In Vitro Lymphocyte Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin is a novel calcineurin inhibitor that demonstrates potent immunosuppressive activity.[1] As an analogue of cyclosporine, this compound inhibits T-cell activation and proliferation by blocking the calcineurin-mediated dephosphorylation of the nuclear factor of activated T-cells (NFAT).[2] This prevents NFAT translocation to the nucleus, thereby inhibiting the transcription of early inflammatory cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation.[3][4] In vitro studies have indicated that this compound is a more potent inhibitor of lymphocyte proliferation than older calcineurin inhibitors like cyclosporine.[3][5]

These application notes provide detailed protocols for utilizing this compound in common in vitro lymphocyte proliferation assays, a critical tool for studying immune responses and the efficacy of immunosuppressive agents. The provided methodologies are essential for researchers in immunology, pharmacology, and drug development.

Mechanism of Action of this compound

This compound exerts its immunosuppressive effect through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NFAT, a key transcription factor.[6] Dephosphorylated NFAT translocates into the nucleus and induces the transcription of genes encoding various cytokines, most notably IL-2. IL-2 is a potent T-cell growth factor that drives clonal expansion and differentiation of T-cells. By inhibiting calcineurin, this compound prevents NFAT dephosphorylation, leading to a downstream reduction in IL-2 production and consequently, a suppression of T-cell proliferation and activation.[2][3]